NIBR-17

Description

Properties

IUPAC Name |

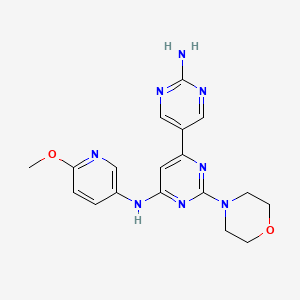

6-(2-aminopyrimidin-5-yl)-N-(6-methoxypyridin-3-yl)-2-morpholin-4-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N8O2/c1-27-16-3-2-13(11-20-16)23-15-8-14(12-9-21-17(19)22-10-12)24-18(25-15)26-4-6-28-7-5-26/h2-3,8-11H,4-7H2,1H3,(H2,19,21,22)(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZTYTIOLZIKUJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)NC2=NC(=NC(=C2)C3=CN=C(N=C3)N)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

NIBR-17: A Technical Guide to its Mechanism of Action as a Pan-Class I PI3K Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

NIBR-17 is a potent, small-molecule inhibitor targeting the Class I phosphoinositide 3-kinases (PI3Ks). As a pan-inhibitor, it demonstrates activity against all four Class I isoforms (α, β, γ, and δ), which are critical components of the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that translates extracellular signals from growth factors and cytokines into a wide range of cellular responses.[1][2] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which in turn recruit and activate PI3K at the plasma membrane.

Class I PI3Ks are heterodimeric enzymes composed of a catalytic subunit (p110) and a regulatory subunit (p85). Upon activation, the p110 catalytic subunit phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).

Recruitment of Akt to the plasma membrane facilitates its phosphorylation and activation by phosphoinositide-dependent kinase 1 (PDK1) and the mammalian target of rapamycin complex 2 (mTORC2).[4] Once activated, Akt phosphorylates a multitude of downstream substrates, leading to the regulation of diverse cellular processes including cell survival, growth, proliferation, and metabolism. A key downstream effector of Akt is the mTOR complex 1 (mTORC1), which plays a central role in protein synthesis and cell growth.

Dysregulation of the PI3K/Akt/mTOR pathway, often through mutations in the PIK3CA gene (encoding the p110α isoform) or loss of the tumor suppressor PTEN (which dephosphorylates PIP3), is a frequent event in cancer, making it a prime target for therapeutic intervention.

This compound: A Pan-Class I PI3K Inhibitor

This compound is a potent inhibitor of all four Class I PI3K isoforms. Its primary mechanism of action is the competitive inhibition of the ATP-binding site of the p110 catalytic subunit, thereby preventing the phosphorylation of PIP2 to PIP3 and blocking downstream signaling.

Quantitative Data: In Vitro Potency

The inhibitory activity of this compound against the Class I PI3K isoforms has been determined through biochemical assays. The half-maximal inhibitory concentration (IC50) values demonstrate its pan-inhibitory profile.

| PI3K Isoform | IC50 (nM) |

| PI3Kα | 1 |

| PI3Kβ | 9.2 |

| PI3Kγ | 9 |

| PI3Kδ | 20 |

Data sourced from publicly available information.

Furthermore, the cellular activity of this compound has been assessed by measuring the inhibition of Akt phosphorylation at Ser473 in a human ovarian cancer cell line.

| Cell Line | Assay | EC50 (µM) |

| A2780 | Inhibition of pAkt (Ser473) | 0.09 |

Data sourced from MedChemExpress, referencing Burger MT, et al. ACS Med Chem Lett. 2010.[4]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the point of intervention for this compound.

Caption: PI3K/Akt/mTOR signaling pathway and this compound's point of inhibition.

Experimental Protocols

The following are representative protocols for the types of experiments typically used to characterize a PI3K inhibitor like this compound. These are based on standard methodologies and may not reflect the exact protocols used in the primary research by Burger et al.

Biochemical Kinase Assay (In Vitro)

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified PI3K isoforms. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay that detects ADP production.

Materials:

-

Purified recombinant human PI3Kα, β, γ, and δ enzymes.

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 0.05% CHAPS).

-

Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2).

-

ATP.

-

This compound dissolved in DMSO.

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay kit).

-

384-well microplates.

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the PI3K enzyme, substrate (PIP2), and the diluted this compound or DMSO (vehicle control).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagents according to the manufacturer's protocol.

-

Measure the signal (luminescence or fluorescence) using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Caption: Workflow for a typical biochemical kinase assay.

Cellular Assay: Western Blot for pAkt Inhibition

This assay determines the ability of this compound to inhibit PI3K signaling within a cellular context by measuring the phosphorylation of Akt.

Materials:

-

A2780 human ovarian cancer cells (or other relevant cell line).

-

Cell culture medium and supplements.

-

This compound dissolved in DMSO.

-

Growth factor for stimulation (e.g., IGF-1 or EGF).

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer apparatus and PVDF membranes.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, and anti-β-actin.

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Procedure:

-

Seed A2780 cells in 6-well plates and allow them to adhere overnight.

-

Serum-starve the cells for 4-6 hours.

-

Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

-

Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the p-Akt signal to total Akt and the loading control (β-actin).

-

Plot the normalized p-Akt levels against the this compound concentration to determine the EC50 value.

References

NIBR-17 discovery and synthesis

NIBR-17: Discovery and Synthesis

Introduction

This compound is a selective inhibitor of the sodium-coupled monocarboxylate transporter 2 (SMCT2), also known as SLC5A12. This transporter is primarily responsible for the reabsorption of lactate in the kidneys. By inhibiting SMCT2, this compound promotes the excretion of lactate in urine, thereby lowering systemic lactate levels. This mechanism of action has potential therapeutic applications in conditions associated with elevated lactate, such as organic acidemias. The discovery of this compound was the result of a focused effort to identify potent and selective inhibitors of SMCT2 with favorable pharmacokinetic properties suitable for clinical development.

Discovery of this compound

The journey to discover this compound began with a high-throughput screening (HTS) campaign to identify compounds that could inhibit SMCT2-mediated lactate uptake. This initial screening led to the identification of a pyrazole-5-carboxylate hit compound. While this initial hit demonstrated activity, it suffered from poor metabolic stability.

To improve upon this initial lead, a structure-activity relationship (SAR) study was initiated. This involved the synthesis and evaluation of a series of analogs to identify modifications that would enhance potency and metabolic stability. A key breakthrough in this process was the replacement of a metabolically labile ester group with a more stable amide functionality. This led to the development of a series of pyrazole-5-carboxamides with significantly improved metabolic stability and oral bioavailability.

Further optimization of this series focused on the substitution patterns of the pyrazole and phenyl rings. These efforts culminated in the identification of this compound, which exhibited a favorable balance of high potency, excellent selectivity, and good pharmacokinetic properties.

Synthesis of this compound

The chemical synthesis of this compound involves a multi-step process. A key step in the synthesis is the formation of the pyrazole core, followed by the introduction of the necessary substituents. The final step typically involves the amidation of a pyrazole carboxylic acid intermediate. The detailed synthetic route has been described in the scientific literature, providing a reproducible method for the preparation of this compound for research and development purposes.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value |

| SMCT2 IC50 (Human) | 20 nM |

| SMCT2 IC50 (Mouse) | 20 nM |

| SMCT1 IC50 (Human) | >10,000 nM |

| SMCT1 IC50 (Mouse) | >10,000 nM |

| Aqueous Solubility (pH 7.4) | 180 µM |

| Human Plasma Protein Binding | 98.9% |

| Mouse Plasma Protein Binding | 98.7% |

| Oral Bioavailability (Mouse) | 60% |

Experimental Protocols

SMCT2 Inhibition Assay:

The potency of this compound to inhibit SMCT2 was determined using a cell-based assay. Human embryonic kidney 293 (HEK293) cells were engineered to express human or mouse SMCT2. These cells were then incubated with varying concentrations of this compound in the presence of radiolabeled [14C]-lactate. The amount of lactate uptake was measured by scintillation counting. The IC50 value, which represents the concentration of this compound required to inhibit 50% of lactate uptake, was then calculated.

Pharmacokinetic Studies in Mice:

To assess the oral bioavailability of this compound, the compound was administered to mice via oral gavage. Blood samples were collected at various time points after administration, and the concentration of this compound in the plasma was determined using liquid chromatography-mass spectrometry (LC-MS). The oral bioavailability was calculated by comparing the area under the curve (AUC) of the plasma concentration-time profile after oral administration to the AUC after intravenous administration.

Signaling Pathways and Experimental Workflows

Caption: A simplified workflow illustrating the key stages in the discovery of this compound.

Caption: The mechanism of action of this compound in the kidney.

NIBR-17: A Technical Overview of a Pan-Class I PI3K Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide to NIBR-17, a potent pan-class I phosphoinositide 3-kinase (PI3K) inhibitor. This compound, also referred to as compound 17 in initial discovery literature, has demonstrated significant activity against all four class I PI3K isoforms, making it a valuable tool for research in oncology and other signaling pathways.

Chemical Structure and Properties

Table 1: Chemical Identifiers and Properties of this compound

| Identifier | Value |

| Molecular Formula | C₁₈H₂₀N₈O₂ |

| Molecular Weight | 380.40 g/mol [1] |

| CAS Number | 944396-88-7[1] |

| SMILES String | O=C(NC1=NC(N2CCOCC2)=CC(C3=CN=C(N)N=C3)=N1)C4=CC=CC=C4 |

| Physical State | Solid (presumed) |

| Solubility | Not publicly available |

| Melting Point | Not publicly available |

Biological Activity

This compound functions as an ATP-competitive inhibitor of all four class I PI3K isoforms (α, β, γ, and δ). Its inhibitory activity is most potent against the p110α isoform.

Table 2: In Vitro Inhibitory Activity of this compound against Class I PI3K Isoforms

| PI3K Isoform | IC₅₀ (nM) |

| p110α | 1[2] |

| p110β | 92[2] |

| p110γ | 9[2] |

| p110δ | 20[2] |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by inhibiting the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell proliferation, growth, survival, and metabolism. By blocking the catalytic activity of PI3K, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, inhibits the recruitment and activation of downstream effectors such as AKT and mTOR.

Experimental Protocols

The following are generalized protocols based on the methodologies described in the discovery of this compound and standard biochemical assays for PI3K inhibitors.

In Vitro PI3K Enzyme Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC₅₀) of this compound against the different PI3K isoforms.

Materials:

-

Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, and p110γ)

-

PIP2 substrate

-

ATP (with γ-³²P-ATP for radiometric detection or cold ATP for other detection methods)

-

This compound (or other test compounds)

-

Kinase buffer

-

Stop solution

-

Scintillation counter or appropriate detection instrument

Procedure:

-

Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).

-

In a reaction plate, add the kinase buffer, the respective PI3K isoform, and the this compound dilution.

-

Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the stop solution.

-

Detect the amount of phosphorylated PIP3. For radiometric assays, this involves capturing the radiolabeled PIP3 on a filter and measuring the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to a control without the inhibitor.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

References

NIBR-17: A Technical Guide to the Pan-Class I PI3K Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of NIBR-17, a potent pan-class I phosphoinositide 3-kinase (PI3K) inhibitor. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development, offering detailed insights into the compound's biochemical activity, cellular effects, and the methodologies for its evaluation.

Core Compound Profile

This compound is a small molecule inhibitor that demonstrates potent and broad activity against all four class I PI3K isoforms (α, β, γ, and δ). These kinases are critical components of the PI3K/Akt/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making PI3K a prime target for therapeutic intervention. This compound's ability to inhibit all class I isoforms positions it as a valuable tool for investigating the broad consequences of PI3K pathway inhibition and as a potential starting point for the development of anticancer therapeutics.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound.

| Table 1: Biochemical Inhibitory Activity of this compound | |

| Target Isoform | IC50 (nM) |

| PI3Kα | 1 |

| PI3Kβ | 9.2 |

| PI3Kγ | 9 |

| PI3Kδ | 20 |

| Table 2: Cellular Activity of this compound | |

| Cell Line | A2780 (Human ovarian carcinoma) |

| Assay | Inhibition of PI3Kα-mediated Akt phosphorylation (Ser473) |

| EC50 (µM) | 0.09 |

Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs a multitude of cellular processes. The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the recruitment and activation of PI3K at the plasma membrane. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt. This recruitment to the membrane facilitates the phosphorylation and activation of Akt by other kinases, such as PDK1 and mTORC2. Once activated, Akt proceeds to phosphorylate a wide array of downstream substrates, ultimately leading to the regulation of cellular functions like protein synthesis, cell survival, and proliferation. This compound exerts its effect by directly inhibiting the kinase activity of all class I PI3K isoforms, thereby blocking the production of PIP3 and halting the downstream signaling cascade.

Experimental Protocols

The following are representative, detailed protocols for key experiments used to characterize PI3K inhibitors like this compound. While the full experimental details from the original publication on this compound by Burger et al. were not accessible, these protocols are based on standard, widely accepted methodologies in the field.

Biochemical Kinase Inhibition Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the in vitro inhibitory potency (IC50) of this compound against Class I PI3K isoforms.

Materials:

-

Recombinant human PI3K isoforms (α, β, γ, δ)

-

PIP2 (substrate)

-

ATP

-

This compound (or other test compounds)

-

HTRF detection reagents (e.g., Eu3+-cryptate labeled anti-GST antibody, d2-labeled PIP3 analog, GST-tagged PH domain)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl2, 1 mM DTT, 0.05% CHAPS)

-

384-well low-volume white plates

-

HTRF-compatible plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.

-

Enzyme and Substrate Preparation: Dilute the PI3K enzyme and PIP2 substrate to their final concentrations in cold assay buffer.

-

Assay Reaction:

-

Add 2 µL of the diluted this compound or DMSO (control) to the wells of a 384-well plate.

-

Add 4 µL of the enzyme/substrate mix to each well to initiate the kinase reaction.

-

Add 4 µL of ATP solution to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction by adding 5 µL of HTRF stop/detection buffer containing EDTA and the HTRF detection reagents.

-

Incubate the plate at room temperature for 60 minutes to allow for the detection reaction to reach equilibrium.

-

-

Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm and 665 nm.

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Akt Phosphorylation Assay (Western Blot)

This protocol outlines the procedure to assess the effect of this compound on the phosphorylation of Akt at Serine 473 in a cellular context.

Materials:

-

A2780 cells (or other suitable cell line)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

Growth factor (e.g., IGF-1 or EGF)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed A2780 cells in 6-well plates and allow them to adhere overnight.

-

Serum-starve the cells for 4-6 hours.

-

Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

-

Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Collect the lysates and clarify by centrifugation.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Data Acquisition and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against total Akt as a loading control.

-

Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.

-

Cell Viability Assay (MTT)

This protocol describes the use of an MTT assay to evaluate the effect of this compound on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell line (e.g., A2780)

-

Cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).

-

MTT Incubation: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the IC50 of a PI3K inhibitor using an in vitro kinase assay.

NIBR-17: A Technical Guide to its Biological Targets and Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

NIBR-17 is a potent, small-molecule inhibitor targeting the phosphoinositide 3-kinase (PI3K) pathway. As a pan-class I PI3K inhibitor, it demonstrates activity against all four class I isoforms (α, β, γ, and δ). The PI3K/Akt/mTOR signaling cascade is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its deregulation is a hallmark of many human cancers, making it a key target for therapeutic intervention. This document provides a comprehensive technical overview of the biological targets and signaling pathways of this compound, including quantitative data, experimental methodologies, and pathway visualizations to support further research and drug development efforts.

Biological Targets and In Vitro Potency

This compound is characterized as a pan-class I PI3K inhibitor, exhibiting potent inhibitory activity against the alpha, beta, gamma, and delta isoforms of PI3K. The inhibitory activity of this compound has been quantified through biochemical assays, with the half-maximal inhibitory concentrations (IC50) summarized in the table below.

| Target | IC50 (nM) |

| PI3Kα | 1 |

| PI3Kβ | 9.2 |

| PI3Kγ | 9 |

| PI3Kδ | 20 |

Table 1: In vitro inhibitory activity of this compound against Class I PI3K isoforms.

Signaling Pathways

The primary signaling pathway modulated by this compound is the PI3K/Akt/mTOR pathway. By inhibiting the class I PI3K isoforms, this compound prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This reduction in PIP3 levels at the cell membrane leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt. The subsequent reduction in phosphorylated Akt (p-Akt) leads to the modulation of a multitude of downstream targets involved in cell cycle progression, apoptosis, and protein synthesis.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of this compound, based on standard methodologies in the field.

In Vitro PI3K Enzyme Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified PI3K isoforms.

Materials:

-

Recombinant human PI3K isoforms (α, β, γ, δ)

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ATP

-

PIP2 substrate

-

This compound (or other test compounds)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

Microplate reader

Method:

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

-

In a 384-well plate, add the kinase buffer, the specific PI3K isoform, and the PIP2 substrate.

-

Add the diluted this compound or vehicle control to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

-

The luminescence signal, which is proportional to the kinase activity, is measured using a microplate reader.

-

Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Cellular Western Blot for Akt Phosphorylation

This cell-based assay determines the ability of this compound to inhibit the PI3K pathway within a cellular context by measuring the phosphorylation of the downstream effector, Akt.

Materials:

-

Cancer cell line with a deregulated PI3K pathway (e.g., A2780 ovarian cancer cells)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-GAPDH)

-

Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

-

SDS-PAGE gels and electrophoresis equipment

-

Western blot transfer system

-

Chemiluminescent substrate

-

Imaging system

Method:

-

Seed A2780 cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 2 hours).

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH) to ensure equal protein loading.

-

Quantify the band intensities to determine the dose-dependent inhibition of Akt phosphorylation.

In Vivo Efficacy

The in vivo activity of this compound has been evaluated in a mouse xenograft model using the A2780 ovarian cancer cell line.[1] In this model, this compound demonstrated its ability to inhibit tumor growth.[1] This anti-tumor efficacy is correlated with the pharmacodynamic inhibition of Akt phosphorylation at serine 473 (p-Akt Ser473) in the tumor tissue, establishing a clear link between target engagement and in vivo response.[1]

Conclusion

This compound is a potent pan-class I PI3K inhibitor that effectively targets the PI3K/Akt/mTOR signaling pathway. Its ability to inhibit all four class I isoforms translates to robust inhibition of downstream signaling, as evidenced by the reduction of Akt phosphorylation in cellular and in vivo models. The provided data and experimental frameworks offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and similar PI3K inhibitors in oncology and other diseases driven by aberrant PI3K signaling.

References

In-depth Technical Guide on NIBR-17 Preclinical Data and Studies

Notice to the Reader:

Following a comprehensive and exhaustive search of publicly available scientific literature and databases, no preclinical data, experimental studies, or any other form of scientific information could be found for a compound specifically designated as "NIBR-17". The search included queries for "this compound preclinical data", "this compound mechanism of action", "this compound animal studies", "this compound pharmacology", and "this compound toxicology studies".

Furthermore, a search for the associated CAS Number 944396-88-7, as listed by a chemical supplier, did not yield any scientific publications or data that would enable the creation of the requested technical guide.

It is highly probable that "this compound" is an internal development code name used by a research institution (such as the Novartis Institutes for BioMedical Research, for which "NIBR" is a common acronym) and has not been disclosed in the public domain. Without access to proprietary, unpublished research, it is impossible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams.

Therefore, the core requirements of this request, including data presentation in tables, detailed experimental protocols, and mandatory visualizations, cannot be fulfilled due to the absence of the necessary source information. Should information on "this compound" become publicly available in the future, a technical guide could be compiled.

NIBR-17: An In-Depth Technical Guide to its In Vitro Kinase Assay Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro kinase assay results for NIBR-17, a potent pan-class I phosphoinositide 3-kinase (PI3K) inhibitor. The information presented herein is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed data, experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Kinase Inhibition Data

This compound has been characterized as a pan-inhibitor of class I PI3K isoforms. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against the alpha, beta, gamma, and delta isoforms of PI3K. This data provides a clear quantitative representation of the compound's potency and selectivity profile within this kinase subfamily.

| Kinase Target | IC50 (nM) |

| PI3Kα | 1 |

| PI3Kβ | 9.2 |

| PI3Kγ | 9 |

| PI3Kδ | 20 |

PI3K/Akt Signaling Pathway Inhibition

This compound exerts its biological effects by inhibiting the activity of PI3K enzymes, which are critical components of the PI3K/Akt signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. The diagram below illustrates the canonical PI3K/Akt signaling cascade and indicates the point of inhibition by this compound.

Experimental Protocols: In Vitro PI3K Kinase Assay

While the specific, detailed experimental protocol used by Novartis for the initial characterization of this compound is not publicly available, a representative protocol for determining the IC50 values of inhibitors against class I PI3K isoforms using a widely adopted technology, such as the HTRF® (Homogeneous Time Resolved Fluorescence) assay, is provided below. This methodology reflects the current standards in the field for in vitro kinase inhibitor profiling.

Objective: To determine the in vitro potency (IC50) of this compound against the PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ isoforms.

Assay Principle: The HTRF® PI3K assay is a competitive immunoassay that measures the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), the product of the PI3K enzymatic reaction. The assay utilizes a Europium (Eu3+) cryptate-labeled anti-GST antibody, a GST-tagged PIP3-binding protein (PH domain), and a d2-labeled PIP3 analog. In the absence of kinase activity, these components form a FRET (Förster Resonance Energy Transfer) complex, resulting in a high HTRF signal. PIP3 produced by the kinase competes with the d2-labeled PIP3 for binding to the GST-PH domain, leading to a decrease in the HTRF signal.

Materials:

-

Recombinant human PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ enzymes

-

This compound (or test compound)

-

PI3K substrate (e.g., dipalmitoyl-phosphatidylinositol-4,5-bisphosphate; PIP2)

-

ATP (Adenosine triphosphate)

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl2, 1 mM EGTA, 0.03% CHAPS, 2 mM DTT)

-

HTRF® Detection Reagents:

-

Eu3+-cryptate labeled anti-GST antibody

-

GST-tagged PH domain

-

d2-labeled PIP3

-

-

384-well low-volume microplates

-

HTRF®-compatible microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 1 mM, followed by 1:3 or 1:5 serial dilutions.

-

Assay Plate Preparation: Dispense a small volume (e.g., 0.5 µL) of the serially diluted this compound or DMSO (for control wells) into the wells of a 384-well plate.

-

Kinase Reaction:

-

Prepare a master mix containing the specific PI3K isoform and the PIP2 substrate in the assay buffer.

-

Add the kinase/substrate mixture to the wells containing the compound.

-

Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for each kinase isoform.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing the enzymatic reaction to proceed.

-

-

Detection:

-

Prepare a detection mix containing the Eu3+-cryptate labeled anti-GST antibody, GST-tagged PH domain, and d2-labeled PIP3 in a detection buffer containing EDTA to stop the kinase reaction.

-

Add the detection mix to all wells.

-

Incubate the plate at room temperature for 60 minutes to allow for the detection reagents to reach equilibrium.

-

-

Data Acquisition: Read the plate on an HTRF®-compatible microplate reader, measuring the fluorescence emission at both 665 nm (d2 acceptor) and 620 nm (Eu3+ cryptate donor).

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000 for each well.

-

Normalize the data using the "no enzyme" (high signal) and "no inhibitor" (low signal) controls.

-

Plot the normalized response against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

General Workflow for In Vitro Kinase Inhibitor Screening

The following diagram outlines a typical workflow for screening and characterizing kinase inhibitors in an in vitro setting, from initial compound handling to final data analysis.

Unveiling the Cellular Impact of NIBR-17: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the cellular effects of NIBR-17, a potent pan-class I phosphoinositide 3-kinase (PI3K) inhibitor. Designed for researchers, scientists, and drug development professionals, this document consolidates available quantitative data, details key experimental methodologies, and visualizes the core signaling pathway affected by this compound.

Core Cellular Effects of this compound Treatment

This compound is a small molecule inhibitor targeting the class I PI3K isoforms (α, β, δ, and γ), which are critical components of a signaling pathway frequently deregulated in cancer.[1][2] Inhibition of these kinases by this compound leads to downstream effects on cell growth, proliferation, and survival.

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound against the four class I PI3K isoforms has been determined through in vitro enzymatic assays. Furthermore, its effect on the PI3K signaling pathway within a cellular context has been quantified by measuring the phosphorylation of the downstream effector protein Akt.

| Parameter | Target | Value | Assay Type |

| IC₅₀ | PI3Kα | 1 nM | Enzymatic Assay |

| PI3Kβ | 20 nM | Enzymatic Assay | |

| PI3Kδ | 9.2 nM | Enzymatic Assay | |

| PI3Kγ | 9 nM | Enzymatic Assay | |

| EC₅₀ | PI3Kα-mediated Akt phosphorylation (Ser473) | 0.09 µM | Cellular Assay (A2780 cells)[3] |

Table 1: In Vitro Inhibitory Activity of this compound. This table summarizes the half-maximal inhibitory concentration (IC₅₀) of this compound against the class I PI3K isoforms and its half-maximal effective concentration (EC₅₀) in a cellular context.

In vivo studies have demonstrated that this compound treatment can lead to the inhibition of tumor growth. In a mouse xenograft model using A2780 human ovarian cancer cells, administration of this compound resulted in the modulation of AKT(Ser473) phosphorylation and a reduction in tumor progression.[1][2]

Experimental Methodologies

The following sections detail the protocols for key experiments used to characterize the cellular effects of this compound.

PI3K Enzymatic Assay

Objective: To determine the in vitro inhibitory activity of this compound against the individual class I PI3K isoforms.

Protocol:

-

Enzyme and Substrate Preparation: Recombinant human PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ enzymes are used. The substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), is prepared in a lipid vesicle solution.

-

Compound Dilution: this compound is serially diluted in DMSO to generate a range of concentrations.

-

Reaction Initiation: The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and the test compound.

-

Detection of PIP3 Production: The amount of the reaction product, phosphatidylinositol-3,4,5-trisphosphate (PIP3), is quantified. This is commonly done using a competitive ELISA or a fluorescence-based assay with a PIP3-binding protein.

-

Data Analysis: The IC₅₀ values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular p-Akt (Ser473) Western Blot Assay

Objective: To assess the inhibition of PI3K pathway activity in a cellular context by measuring the phosphorylation of Akt at serine 473.

Protocol:

-

Cell Culture and Treatment: A2780 human ovarian carcinoma cells are cultured to 70-80% confluency. The cells are then treated with varying concentrations of this compound for a specified duration (e.g., 1 hour).[3]

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated Akt (Ser473) and total Akt. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: The band intensities are quantified using densitometry software. The ratio of p-Akt to total Akt is calculated to determine the extent of pathway inhibition. The EC₅₀ value is determined by plotting the percentage of inhibition of Akt phosphorylation against the logarithm of the this compound concentration.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

-

Cell Implantation: Human cancer cells, such as A2780, are subcutaneously injected into immunocompromised mice.

-

Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size. The mice are then randomized into vehicle control and this compound treatment groups. This compound is administered orally or via another appropriate route at a predetermined dose and schedule.

-

Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated using the formula: (length × width²)/2.

-

Pharmacodynamic Analysis: At the end of the study, or at specific time points, tumors can be excised to analyze the levels of phosphorylated Akt to confirm target engagement in vivo.

-

Data Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition is calculated to assess the efficacy of the treatment.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the PI3K signaling pathway targeted by this compound and a typical experimental workflow for its characterization.

PI3K Signaling Pathway Inhibition by this compound.

Workflow for Characterizing this compound Cellular Effects.

References

Unraveling the Signal Transduction Pathways of NIBR-17: A Technical Overview

The role and mechanism of action of a compound designated NIBR-17 in cellular signal transduction remain largely undefined in publicly accessible scientific literature and databases. Extensive searches for "this compound" in the context of signal transduction, cellular pathways, and pharmacology did not yield specific information regarding its molecular targets or its impact on signaling cascades.

While the acronym "NIBR" may potentially be associated with the Novartis Institutes for BioMedical Research, there is no publicly available information linking this institution to a compound with the specific identifier "this compound" and its role in signal transduction. A product listing for "this compound" with the CAS number 944396-88-7 exists from a chemical supplier, but this listing provides no details on its biological activity or mechanism of action.[1]

The initial broad searches on signal transduction and pharmacology brought up extensive information on well-established signaling pathways, such as the Interleukin-17 (IL-17) pathway, and general principles of pharmacology. The IL-17 family of cytokines, for instance, plays a crucial role in inflammatory responses by binding to IL-17 receptors and activating downstream signaling through adaptor proteins like Act1 and the TRAF family of E3 ubiquitin ligases.[2][3][4][5][6][7] This activation leads to the induction of various transcription factors, including NF-κB and C/EBPβ, culminating in the expression of pro-inflammatory genes.[6] However, no connection between this compound and the IL-17 pathway or any other specific signaling cascade could be established from the available information.

Similarly, searches for pharmacological data returned general principles of drug action and information on unrelated therapeutic agents such as Neratinib, a tyrosine kinase inhibitor,[8] and various drugs discussed in the context of nursing pharmacology.[9][10]

Without any specific data on this compound's molecular interactions, its effects on cellular processes, or its mechanism of action, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of its signaling pathways as requested.

Further research and disclosure of information from the originating entity are required to elucidate the role of this compound in signal transduction. Researchers, scientists, and drug development professionals interested in this compound are encouraged to consult proprietary databases or contact the manufacturer directly for detailed information.

References

- 1. biomall.in [biomall.in]

- 2. Structure and signalling in the IL-17 receptor superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

- 4. Interleukin-17 signaling triggers degradation of the constitutive NF-κB inhibitor ABIN-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IL-17 Family Signaling Pathways: R&D Systems [rndsystems.com]

- 6. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sinobiological.com [sinobiological.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Basic Pharmacology for Nurses - 17th Edition | Elsevier Shop [shop.elsevier.com]

- 10. Answer Key Chapter 17 - Pharmacology for Nurses | OpenStax [openstax.org]

Methodological & Application

Application Notes and Protocols for NIBR-17, a Novel IL-17 Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a critical role in the pathogenesis of various autoimmune and inflammatory diseases. The IL-17 signaling pathway represents a key therapeutic target for the development of novel anti-inflammatory agents. NIBR-17 is a novel, potent, and selective small molecule inhibitor designed to target the IL-17 signaling cascade. These application notes provide a detailed experimental protocol for evaluating the in vitro efficacy of this compound in a cell-based assay, along with a summary of its inhibitory activity and a schematic of the targeted signaling pathway.

This compound: Quantitative Data Summary

The inhibitory activity of this compound on the IL-17A signaling pathway was assessed by measuring its effect on IL-17A-induced cytokine production. The half-maximal inhibitory concentration (IC50) was determined in various cell-based assays. For comparison, data for Brodalumab, a known monoclonal antibody targeting the IL-17 receptor A (IL-17RA), is also presented.

| Compound | Assay Type | Cell Line | Measured Endpoint | IC50 |

| This compound (Hypothetical Data) | IL-17A-Induced IL-6 Production | HT-29 | IL-6 Levels | 50 nM |

| Brodalumab | IL-17A-Induced GROα Production | Human Foreskin Fibroblasts | GROα Levels | 0.004 µg/mL[1] |

| Brodalumab | IL-17A-Induced IL-6 Release | Normal Human Dermal Fibroblasts | IL-6 Levels | 0.03 µg/mL[1] |

IL-17 Signaling Pathway

The binding of IL-17A to its heterodimeric receptor complex (IL-17RA/IL-17RC) initiates a downstream signaling cascade. This process involves the recruitment of the adaptor protein Act1, which in turn recruits TRAF6. The activation of TRAF6 leads to the activation of transcription factors such as NF-κB and the MAPK pathways, culminating in the expression of pro-inflammatory genes, including cytokines like IL-6 and IL-8.

Experimental Protocol: IL-17A-Induced IL-6 Production in HT-29 Cells

This protocol describes a cell-based assay to evaluate the inhibitory effect of this compound on IL-17A-induced IL-6 production in the human colon adenocarcinoma cell line, HT-29.

Materials and Reagents:

-

HT-29 cells (ATCC HTB-38)

-

McCoy's 5A Medium Modified (Gibco)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin (10,000 U/mL)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS), sterile

-

Recombinant Human IL-17A (R&D Systems)

-

Recombinant Human TNF-α (R&D Systems) - optional, for signal enhancement

-

This compound (or other test compounds)

-

Brodalumab (or other positive control)

-

Human IL-6 ELISA Kit (e.g., R&D Systems, Invitrogen)

-

96-well flat-bottom cell culture plates

-

CO2 incubator (37°C, 5% CO2)

Experimental Workflow:

Procedure:

-

Cell Culture and Seeding:

-

Culture HT-29 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a 37°C incubator with 5% CO2.

-

Harvest cells using Trypsin-EDTA and resuspend in fresh culture medium.

-

Seed HT-29 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

-

Incubate the plate overnight to allow for cell adherence.

-

-

Compound Preparation and Pre-treatment:

-

Prepare a stock solution of this compound and the positive control (e.g., Brodalumab) in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.

-

Carefully remove the culture medium from the wells and add 50 µL of the diluted compounds to the respective wells.

-

Include wells with vehicle control (medium with the same concentration of solvent as the compound wells).

-

Incubate the plate for 1 hour at 37°C.

-

-

Cell Stimulation:

-

Prepare a solution of recombinant human IL-17A in culture medium at twice the desired final concentration (e.g., 100 ng/mL for a final concentration of 50 ng/mL). To enhance the IL-6 production, TNF-α can be added to the stimulation solution (e.g., 1 ng/mL for a final concentration of 0.5 ng/mL).[2]

-

Add 50 µL of the IL-17A (with or without TNF-α) solution to each well, except for the unstimulated control wells (add 50 µL of culture medium instead).

-

The final volume in each well should be 100 µL.

-

-

Incubation and Supernatant Collection:

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells.

-

Carefully collect the supernatant from each well without disturbing the cell layer.

-

-

IL-6 Quantification:

-

Measure the concentration of IL-6 in the collected supernatants using a human IL-6 ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of IL-6 production for each compound concentration relative to the IL-17A-stimulated vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

-

Conclusion

The provided protocols and data serve as a comprehensive guide for researchers and scientists in the field of drug development to assess the in vitro activity of this compound and other potential inhibitors of the IL-17 signaling pathway. The detailed methodologies and visual representations of the signaling pathway and experimental workflow are intended to facilitate the efficient and accurate evaluation of novel therapeutic candidates targeting this critical inflammatory cascade.

References

Application Notes and Protocols for In Vivo Evaluation of IL-17 Pathway Modulators

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo evaluation of novel modulators targeting the Interleukin-17 (IL-17) signaling pathway. The protocols and methodologies are based on established preclinical models and are intended to assist in the assessment of efficacy, mechanism of action, and safety of potential therapeutic agents. For the purpose of this document, we will refer to a hypothetical IL-17 modulator from Novartis Institutes for BioMedical Research as "NIBR-17".

Introduction to the IL-17 Signaling Pathway

Interleukin-17 is a family of pro-inflammatory cytokines that play a crucial role in host defense against extracellular pathogens and are implicated in the pathophysiology of various autoimmune and inflammatory diseases. The most prominent members are IL-17A and IL-17F, which are produced by T helper 17 (Th17) cells, among other immune cells.[1][2] IL-17 cytokines signal through a receptor complex composed of IL-17RA and IL-17RC subunits.[2][3] This signaling cascade activates downstream pathways, including NF-κB and MAPK, leading to the production of pro-inflammatory mediators such as cytokines, chemokines, and antimicrobial peptides.[1][2][3][4] Dysregulation of the IL-17 pathway is a key driver in conditions like rheumatoid arthritis, psoriasis, and inflammatory bowel disease (IBD).[5][6]

A recent advancement in targeting this pathway involves the identification of a bioactive 20 amino acid peptide derived from IL-17A/F, termed "nIL-17," which mimics the pro-inflammatory actions of the full-length proteins.[5][6] A monoclonal antibody, Ab-IPL-IL-17, has been developed to neutralize nIL-17 and has shown therapeutic efficacy in preclinical models of arthritis and IBD.[5][6]

In Vivo Models for Evaluating this compound Efficacy

The selection of an appropriate in vivo model is critical for evaluating the therapeutic potential of an IL-17 modulator like this compound. The choice of model should align with the intended therapeutic indication.

Murine Model of Arthritis

Collagen-induced arthritis (CIA) in mice is a widely used model that shares many pathological features with human rheumatoid arthritis.

Experimental Protocol:

-

Induction of Arthritis: Male DBA/1 mice (8-10 weeks old) are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA). A booster injection is administered 21 days later.

-

Treatment Protocol: Prophylactic or therapeutic treatment with this compound can be initiated.

-

Prophylactic: Dosing begins before the onset of clinical signs of arthritis (e.g., day 21).

-

Therapeutic: Dosing starts after the establishment of disease (e.g., when clinical score reaches a certain threshold).

-

-

Route of Administration: Administration can be intraperitoneal (i.p.), subcutaneous (s.c.), or oral, depending on the formulation of this compound.

-

Assessment of Disease:

-

Clinical Scoring: Arthritis severity is evaluated 3-4 times per week using a standardized scoring system (0-4 scale for each paw).

-

Histopathology: At the end of the study, joints are collected for histological analysis of inflammation, pannus formation, and bone erosion.

-

Biomarker Analysis: Serum and joint tissues can be collected to measure levels of inflammatory cytokines (e.g., IL-6, TNF-α) and chemokines.

-

Mouse Model of Inflammatory Bowel Disease (IBD)

The dextran sulfate sodium (DSS)-induced colitis model is a well-established model for IBD.

Experimental Protocol:

-

Induction of Colitis: C57BL/6 mice are administered 2-3% (w/v) DSS in their drinking water for 5-7 days.

-

Treatment Protocol: this compound or vehicle control is administered daily, starting concurrently with DSS administration or therapeutically after the onset of symptoms.

-

Assessment of Disease:

-

Disease Activity Index (DAI): Mice are monitored daily for weight loss, stool consistency, and rectal bleeding.

-

Colon Length: At necropsy, the length of the colon is measured as an indicator of inflammation.

-

Histopathology: Colon tissues are processed for histological evaluation of inflammation, ulceration, and crypt damage.

-

Myeloperoxidase (MPO) Assay: MPO activity in the colon is measured as a marker of neutrophil infiltration.

-

Mouse Air Pouch Model of Inflammation

This model is useful for studying leukocyte recruitment and local inflammation.

Experimental Protocol:

-

Pouch Formation: A subcutaneous air pouch is created on the dorsum of mice by injecting sterile air. The pouch is maintained by subsequent air injections.

-

Induction of Inflammation: Inflammation is induced by injecting a pro-inflammatory stimulus (e.g., carrageenan or nIL-17) into the pouch.[5]

-

Treatment Protocol: this compound can be administered systemically or locally into the pouch prior to the inflammatory stimulus.

-

Assessment of Inflammation:

-

Leukocyte Infiltration: The pouch is lavaged, and the exudate is collected to quantify the number and type of infiltrating leukocytes (e.g., neutrophils, monocytes) by flow cytometry.[5]

-

Cytokine and Chemokine Levels: The levels of inflammatory mediators in the pouch lavage fluid are measured by ELISA or multiplex assays.[5]

-

Data Presentation

Quantitative data from in vivo studies should be summarized in a clear and structured format for easy comparison.

Table 1: Efficacy of this compound in a Murine Arthritis Model

| Treatment Group | Mean Arthritis Score (Day 35) | Paw Swelling (mm) | Histological Score (Inflammation) | Histological Score (Bone Erosion) |

| Vehicle Control | 3.5 ± 0.4 | 2.1 ± 0.2 | 3.2 ± 0.3 | 2.8 ± 0.4 |

| This compound (10 mg/kg) | 1.2 ± 0.3 | 1.1 ± 0.1 | 1.5 ± 0.2 | 1.1 ± 0.3 |

| This compound (30 mg/kg) | 0.5 ± 0.2 | 0.6 ± 0.1 | 0.8 ± 0.2 | 0.4 ± 0.1 |

| Positive Control (e.g., anti-TNFα) | 0.8 ± 0.2 | 0.8 ± 0.1 | 1.0 ± 0.3 | 0.7 ± 0.2 |

*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM.

Table 2: Effect of this compound on DSS-Induced Colitis

| Treatment Group | Disease Activity Index (Day 7) | Colon Length (cm) | MPO Activity (U/g tissue) | Histological Score |

| Vehicle Control | 2.8 ± 0.3 | 6.2 ± 0.4 | 5.1 ± 0.6 | 3.5 ± 0.4 |

| This compound (10 mg/kg) | 1.5 ± 0.2 | 7.8 ± 0.3 | 2.8 ± 0.4 | 1.8 ± 0.3 |

| This compound (30 mg/kg) | 0.9 ± 0.2 | 8.5 ± 0.2 | 1.5 ± 0.3 | 0.9 ± 0.2 |

*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM.

Visualizations

Signaling Pathway Diagram

Caption: IL-17 Signaling Pathway.

Experimental Workflow Diagram

Caption: General In Vivo Experimental Workflow.

Conclusion

The provided application notes and protocols offer a framework for the preclinical in vivo evaluation of IL-17 pathway modulators like this compound. The successful application of these models will enable a thorough assessment of therapeutic efficacy and provide valuable insights into the mechanism of action, guiding further drug development efforts. It is crucial to adapt and optimize these protocols based on the specific characteristics of the test compound and the research questions being addressed.

References

- 1. Structure and signalling in the IL-17 receptor superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 2. commerce.bio-rad.com [commerce.bio-rad.com]

- 3. cusabio.com [cusabio.com]

- 4. IL-17 integrates multiple self-reinforcing, feed-forward mechanisms through the RNA-binding protein Arid5a - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New biologic (Ab-IPL-IL-17) for IL-17-mediated diseases: identification of the bioactive sequence (nIL-17) for IL-17A/F function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New biologic (Ab-IPL-IL-17) for IL-17-mediated diseases: identification of the bioactive sequence (nIL-17) for IL-17A/F function - PubMed [pubmed.ncbi.nlm.nih.gov]

NIBR-17 dosage and administration in mice

Currently, there is no publicly available information regarding a compound specifically designated as "NIBR-17" from the Novartis Institutes for BioMedical Research (NIBR) or other research institutions. Searches of scientific literature and drug development pipelines have not yielded specific data on its dosage, administration in mice, or its mechanism of action.

"NIBR" is the acronym for the Novartis Institutes for BioMedical Research, the innovation engine of Novartis.[1][2][3] NIBR is actively involved in the discovery and development of new therapies for a wide range of diseases, with over 160 projects in clinical development.[4][5] It is possible that "this compound" is an internal, preclinical designation for a compound that has not yet been disclosed in publications or public pipelines.

For researchers, scientists, and drug development professionals seeking information on a specific compound from NIBR, the following avenues may be helpful:

-

Review of Published Literature: Regularly monitoring scientific publications and presentations from Novartis and NIBR researchers may provide the first public disclosure of data related to new compounds.

-

Clinical Trial Registries: Once a compound progresses to clinical trials, information regarding its identity, mechanism of action, and clinical protocols will become available on public registries such as ClinicalTrials.gov.

-

Direct Inquiry: For specific research collaborations or inquiries, contacting NIBR directly through their official channels may be an option.

General Considerations for Preclinical Studies in Mice

While specific protocols for "this compound" are unavailable, general principles for the dosage and administration of experimental compounds in mice are well-established. These are provided for informational purposes only and should not be substituted for compound-specific data.

Administration Routes

The choice of administration route in mice depends on the physicochemical properties of the compound, the desired pharmacokinetic profile, and the experimental model. Common routes include:

-

Oral (PO): Administration by gavage is common for compounds with good oral bioavailability.

-

Intraperitoneal (IP): A frequent route for systemic administration, offering rapid absorption.

-

Intravenous (IV): Provides immediate and complete bioavailability.

-

Subcutaneous (SC): For slower, more sustained absorption.

Experimental Workflow for a Novel Compound

A typical preclinical workflow for evaluating a new chemical entity in mice is outlined below.

Caption: Preclinical experimental workflow in mice.

Signaling Pathway Analysis

The mechanism of action of a novel compound is often elucidated by its effect on specific signaling pathways. For example, if a compound targets a particular kinase, its impact on downstream signaling can be visualized.

Caption: Example of a signaling pathway targeted by a hypothetical inhibitor.

Without specific information on "this compound," the above protocols and diagrams are illustrative of the general processes involved in preclinical drug development. Researchers are strongly encouraged to consult peer-reviewed literature and official documentation for any specific compound of interest.

References

Application Notes & Protocols: NIBR-17 Western Blot Protocol for Phospho-Akt (Ser473)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the detection and quantification of phosphorylated Akt at serine 473 (p-Akt Ser473) in cell lysates by Western blot, following treatment with the putative PI3K/Akt pathway inhibitor, NIBR-17.

Introduction

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention. Akt, a serine/threonine kinase, is a central node in this pathway. Its activation requires phosphorylation at two key sites: Threonine 308 (Thr308) and Serine 473 (Ser473). Phosphorylation at Ser473, mediated by mTORC2, is crucial for maximal Akt activation.

This compound is a novel small molecule compound under investigation for its potential to modulate the PI3K/Akt signaling cascade. This document outlines a comprehensive Western blot protocol to assess the inhibitory effect of this compound on Akt phosphorylation at Ser473 in a cellular context.

Experimental Data

The following table summarizes hypothetical quantitative data from a dose-response experiment where a cancer cell line (e.g., MCF-7) was treated with increasing concentrations of this compound for 24 hours. The data represents the densitometric analysis of p-Akt (Ser473) and total Akt bands from a Western blot, normalized to a loading control (e.g., β-actin).

| Treatment Group | This compound Conc. (nM) | p-Akt (Ser473) Relative Density | Total Akt Relative Density | p-Akt / Total Akt Ratio | % Inhibition of p-Akt |

| Vehicle Control | 0 | 1.00 | 1.02 | 0.98 | 0% |

| This compound | 1 | 0.85 | 1.01 | 0.84 | 14% |

| This compound | 10 | 0.52 | 0.99 | 0.53 | 46% |

| This compound | 100 | 0.18 | 1.03 | 0.17 | 83% |

| This compound | 1000 | 0.05 | 0.98 | 0.05 | 95% |

Caption: Table 1. Dose-dependent inhibition of p-Akt (Ser473) by this compound.

Signaling Pathway Diagram

Caption: PI3K/Akt Signaling Pathway and the putative inhibitory action of this compound.

Detailed Experimental Protocol: Western Blot for p-Akt (Ser473)

This protocol provides a step-by-step guide for performing a Western blot to analyze the phosphorylation status of Akt at Ser473.

I. Materials and Reagents

-

Cell Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Assay Reagent: BCA (Bicinchoninic acid) protein assay kit.

-

SDS-PAGE:

-

Acrylamide/Bis-acrylamide solution

-

Tris-HCl

-

SDS (Sodium dodecyl sulfate)

-

APS (Ammonium persulfate)

-

TEMED (Tetramethylethylenediamine)

-

-

Sample Buffer: 4X Laemmli sample buffer (containing SDS, glycerol, bromophenol blue, and β-mercaptoethanol).

-

Running Buffer: 1X Tris-Glycine-SDS buffer.

-

Transfer Buffer: 1X Tris-Glycine buffer with 20% methanol.

-

Membranes: Polyvinylidene difluoride (PVDF) membranes (0.45 µm).

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies:

-

Rabbit anti-phospho-Akt (Ser473) monoclonal antibody.

-

Rabbit anti-Akt (pan) monoclonal antibody.

-

Mouse anti-β-actin monoclonal antibody (loading control).

-

-

Secondary Antibodies:

-

Goat anti-rabbit IgG (H+L) secondary antibody, HRP conjugate.

-

Goat anti-mouse IgG (H+L) secondary antibody, HRP conjugate.

-

-

Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

-

Wash Buffer: 1X TBST.

II. Experimental Workflow

Caption: Experimental workflow for Western blot analysis of p-Akt.

III. Step-by-Step Methodology

A. Cell Culture and Treatment

-

Seed cells (e.g., MCF-7) in 6-well plates and allow them to adhere and reach 70-80% confluency.

-

Starve the cells in serum-free media for 12-16 hours prior to treatment.

-

Treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for the desired time period (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).

B. Cell Lysis and Protein Extraction

-

Aspirate the media and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Add 100-200 µL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant (protein extract) to a new, pre-chilled tube.

C. Protein Quantification

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

Normalize the protein concentrations of all samples with lysis buffer.

D. Sample Preparation

-

To 30 µg of protein from each sample, add 4X Laemmli sample buffer to a final concentration of 1X.

-

Boil the samples at 95-100°C for 5 minutes.

-

Centrifuge briefly to collect the condensate.

E. SDS-PAGE Gel Electrophoresis

-

Load 30 µg of each protein sample into the wells of a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder.

-

Run the gel in 1X Tris-Glycine-SDS running buffer at 100-120V until the dye front reaches the bottom of the gel.

F. Protein Transfer

-

Equilibrate the gel and a PVDF membrane in 1X transfer buffer.

-

Assemble the transfer sandwich (sponge - filter paper - gel - PVDF membrane - filter paper - sponge).

-

Perform a wet transfer in 1X transfer buffer at 100V for 60-90 minutes at 4°C.

G. Immunodetection

-

After transfer, wash the membrane briefly with TBST.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary antibody (e.g., anti-p-Akt Ser473, diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.

-

The following day, wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

H. Detection and Analysis

-

Prepare the ECL detection reagent according to the manufacturer's instructions.

-

Incubate the membrane with the ECL reagent for 1-5 minutes.

-

Capture the chemiluminescent signal using a digital imaging system.

-

Perform densitometric analysis of the bands using image analysis software.

-

To analyze total Akt and a loading control, the membrane can be stripped and re-probed with the respective primary antibodies, following the immunodetection steps above. Normalize p-Akt levels to total Akt and the loading control.

IV. Troubleshooting

-

No or Weak Signal:

-

Insufficient protein loading.

-

Inefficient protein transfer.

-

Primary or secondary antibody concentration is too low.

-

Inactive HRP or ECL substrate.

-

-

High Background:

-

Insufficient blocking.

-

Inadequate washing.

-

Antibody concentration is too high.

-

-

Non-specific Bands:

-

Antibody cross-reactivity.

-

Protein degradation (ensure use of protease inhibitors).

-

By following this detailed protocol, researchers can effectively utilize Western blotting to investigate the impact of this compound on the phosphorylation of Akt, a key event in a fundamental cell signaling pathway.

Unraveling the Enigma of NIBR-17 in Cancer Research: A Methodological Template

Initial investigations into the scientific literature and public databases for a compound designated "NIBR-17" for use in cancer cell line studies have yielded no specific information. It is plausible that "this compound" represents an internal code for a compound under development, a significant misspelling of another agent, or a niche molecule not yet widely documented. The acronym "NIBR" is prominently associated with the Novartis Institutes for BioMedical Research, suggesting "this compound" could be an internal project identifier.

It is also crucial to distinguish the query from "Vitamin B17" (amygdalin or laetrile), a compound that has been promoted as an alternative cancer therapy but lacks scientific evidence of efficacy and carries a risk of cyanide poisoning.[1][2][3][4] Furthermore, searches have frequently intersected with the Interleukin-17 (IL-17) signaling pathway, a recognized therapeutic target in inflammatory diseases and cancer, but distinct from a specific small molecule inhibitor that might be designated "this compound".[5]

Given the absence of concrete data for "this compound," this document will serve as a comprehensive template for creating detailed application notes and protocols for a hypothetical or proprietary anti-cancer compound in cell line studies. This framework can be readily adapted by researchers to structure their findings and methodologies for any novel therapeutic agent.

I. Quantitative Data Summary